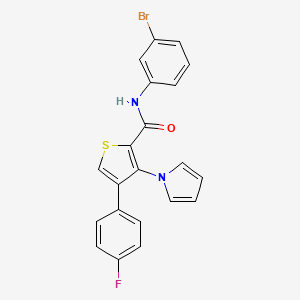

N-(3-bromophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

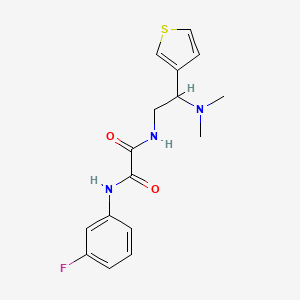

The compound "N-(3-bromophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" is a complex molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help infer some of the characteristics and behaviors of the compound .

Synthesis Analysis

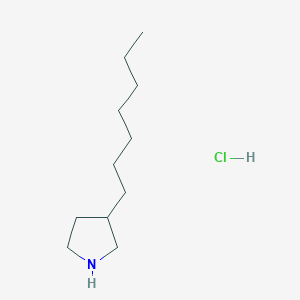

The synthesis of related compounds typically involves multi-step reactions, starting from commercially available precursors. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through nucleophilic substitution reactions and ester hydrolysis, with a total yield of 48.8% . Similarly, the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide involved the reaction of thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . These methods suggest that the target compound could also be synthesized through careful selection of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and confirmed with density functional theory (DFT) calculations . For example, the crystal structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was analyzed and compared with DFT results, showing good agreement between experimental and theoretical geometrical parameters . This implies that the molecular structure of the target compound could also be elucidated using similar methods.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various analyses. The natural bond orbital (NBO) analysis provides insights into inter- and intramolecular bonding and charge transfer interactions . Additionally, the study of temperature-dependent polymorphism in N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide demonstrates the importance of intermolecular interactions in the crystal state . These studies suggest that the target compound may also exhibit interesting reactivity and intermolecular interactions that could be studied using these techniques.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the crystal structure analyses of N-(fluorophenyl)pyridinecarboxamides revealed different primary aggregation processes and highlighted the cooperative effects of intra- and intermolecular interactions in the solid state . The polymorphism study of N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide also showed the role of intermolecular contacts in crystal packing . These findings suggest that the physical and chemical properties of the target compound could be similarly influenced by its molecular conformation and intermolecular interactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

N-(3-bromophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, due to its complex structure, plays a crucial role in the synthesis of various pharmacologically relevant compounds. The compound's synthesis methodologies and chemical properties have been explored in research aiming at developing efficient and practical approaches for the preparation of intermediates in pharmaceutical synthesis. For example, a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, has been developed to overcome the high costs and toxic hazards associated with previous methods, highlighting the compound's role in facilitating safer and more cost-effective pharmaceutical production processes (Qiu, Gu, Zhang, & Xu, 2009).

Biological Activities and Applications

The biological activities of thiophene derivatives, which share structural similarities with this compound, have been extensively studied. These activities include potential anticancer, antimicrobial, and antiviral properties, which are crucial for the development of new therapeutic agents. For instance, the evaluation of thiophene analogues of known carcinogens has provided insights into the potential carcinogenicity and biological behavior of such compounds, contributing to the understanding of their safety profile and therapeutic potential (Ashby, Styles, Anderson, & Paton, 1978). Furthermore, the structure-activity relationships of thiophene derivatives have been reviewed, indicating that no general activity pattern can be given, thus emphasizing the need for specific studies to determine the therapeutic potential of individual compounds (Drehsen & Engel, 1983).

Potential for CNS Drug Development

The compound's structural features suggest potential applications in the development of Central Nervous System (CNS) acting drugs. Research has identified functional chemical groups that could serve as lead molecules for synthesizing compounds with CNS activity, highlighting the role of heterocycles with nitrogen, sulfur, and oxygen in forming a significant class of organic compounds for CNS drug development (Saganuwan, 2017).

Supramolecular Chemistry and Material Science

The structural motifs present in this compound have implications beyond pharmaceuticals, extending to supramolecular chemistry and material science. These compounds can serve as building blocks for the design of new materials with specific electronic and structural features, enabling applications in nanotechnology, polymer processing, and even in optoelectronic materials (Cantekin, de Greef, & Palmans, 2012).

Eigenschaften

IUPAC Name |

N-(3-bromophenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14BrFN2OS/c22-15-4-3-5-17(12-15)24-21(26)20-19(25-10-1-2-11-25)18(13-27-20)14-6-8-16(23)9-7-14/h1-13H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWWJFHNZHARLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)NC4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14BrFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545825.png)

![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2545826.png)

![2-(3,4-Dimethoxyphenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2545828.png)

![[2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride](/img/structure/B2545831.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2545840.png)